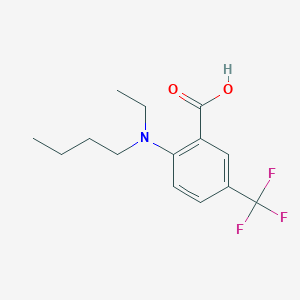
2-(Butyl-ethyl-amino)-5-trifluoromethyl-benzoic acid
Cat. No. B8331912
M. Wt: 289.29 g/mol
InChI Key: YABGYTPKDRMQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07906517B2
Procedure details


2-(Butyl-ethyl-amino)-5-trifluoromethyl-benzaldehyde (1.72 g) is dissolved in a mixed solvent of tert-butanol (8 ml) and water (2 ml), and thereto are added 2-methyl-2-butene (4 ml), sodium dihydrogenphosphate dihydrate (1.37 g) and sodium chlorite (1.82 g) under ice-cooling, and the mixture is stirred for 2 hours. Thereto are added ethyl acetate and a 1N-hydrochloric acid and the mixture is separated, and the organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→9:1) to give 2-(butyl-ethyl-amino)-5-trifluoromethyl-benzoic acid (1.29 mg). MS (m/z): 290 [M+H]+
Name
2-(Butyl-ethyl-amino)-5-trifluoromethyl-benzaldehyde
Quantity
1.72 g
Type
reactant
Reaction Step One




Name
sodium dihydrogenphosphate dihydrate
Quantity
1.37 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:18][CH3:19])[C:6]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:7]=1[CH:8]=[O:9])[CH2:2][CH2:3][CH3:4].CC(=CC)C.O.O.P([O-])(O)(O)=[O:28].[Na+].Cl([O-])=O.[Na+]>C(O)(C)(C)C.O.C(OCC)(=O)C>[CH2:1]([N:5]([CH2:18][CH3:19])[C:6]1[CH:13]=[CH:12][C:11]([C:14]([F:15])([F:16])[F:17])=[CH:10][C:7]=1[C:8]([OH:28])=[O:9])[CH2:2][CH2:3][CH3:4] |f:2.3.4.5,6.7|
|
Inputs


Step One
|
Name
|
2-(Butyl-ethyl-amino)-5-trifluoromethyl-benzaldehyde
|
|
Quantity
|
1.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(C1=C(C=O)C=C(C=C1)C(F)(F)F)CC
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CC
|
|
Name
|
sodium dihydrogenphosphate dihydrate
|
|
Quantity
|
1.37 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.P(=O)(O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.82 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a 1N-hydrochloric acid and the mixture is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer is washed with a saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is purified by silica gel column chromatography (chloroform:methanol=1:0→9:1)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N(C1=C(C(=O)O)C=C(C=C1)C(F)(F)F)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.29 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
